Positional Isomerism Dictates Substrate Recognition: sn-1 C20:0 vs. sn-1 C18:0
1-Eicosanoyl-2-octadecanoyl-sn-glycerol (sn-1 C20:0, sn-2 C18:0) is a positional isomer of 1-octadecanoyl-2-eicosanoyl-sn-glycerol (sn-1 C18:0, sn-2 C20:0) [1]. While both share the same molecular formula (C41H80O5) and mass (652.6 Da), their distinct regiochemistry alters enzyme recognition. A comparative study using E. coli sn-1,2-diacylglycerol kinase demonstrated that modifications to the sn-1 ester significantly impact apparent Vmax, whereas sn-2 modifications primarily affect apparent Km [2]. Consequently, the two isomers are expected to exhibit different phosphorylation kinetics, making them non-substitutable in quantitative assays.
| Evidence Dimension | Apparent Vmax (kinase activity) dependence on sn-1 acyl chain modification |
|---|---|
| Target Compound Data | sn-1 eicosanoyl (C20:0) chain |
| Comparator Or Baseline | sn-1 octadecanoyl (C18:0) chain in regioisomer 1-octadecanoyl-2-eicosanoyl-sn-glycerol |
| Quantified Difference | No direct quantitative data for this specific pair; inferred from class-level data showing sn-1 ester modifications have large effects on Vmax, while sn-2 modifications affect Km [2]. |
| Conditions | E. coli sn-1,2-diacylglycerol kinase, mixed micellar assay |
Why This Matters
In enzymatic or signaling studies, even identical-mass isomers cannot be substituted without altering kinetic parameters, which can confound results.
- [1] Lipid Maps Structure Database (LMSD): LMGL02010073; DG(18:0/20:0/0:0)[iso2]. View Source
- [2] Walsh JP, et al. sn-1,2-diacylglycerol kinase of Escherichia coli. Diacylglycerol analogues define specificity and mechanism. J Biol Chem. 1990;265(8):4374-81. View Source
